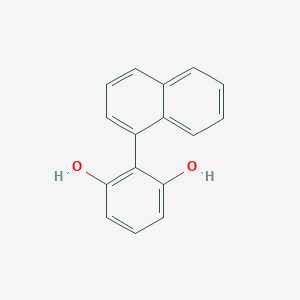

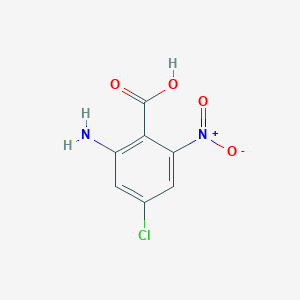

5-(4-氯苯基)-2-甲酰基-3-呋喃酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and related compounds typically involves chloromethylation of 3-furoates followed by Friedel–Crafts reactions to yield 5-aralkyl-3-furoates. An alternative method includes the condensation of ethylene acetals of 5-substituted levulinic esters with ethyl formate, resulting in 2-formyl-4-oxo-ester derivatives. These derivatives are then cyclised to furans using aqueous acids or to thiophens using phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This analysis reveals intricate details about bond lengths, angles, and overall geometry, providing insights into the structural characteristics of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and its derivatives (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the compound's ability to engage in reactions leading to pyrazole derivatives, indicating a broad spectrum of chemical reactivity (D. Achutha et al., 2017).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate were not identified, related research on compounds such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates provides valuable information. These studies offer insights into solubility, melting points, and other physical characteristics that can be extrapolated to understand the physical behavior of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (P. Machado et al., 2011).

科学研究应用

杀虫酯的合成:Elliott、Janes 和 Pearson(1971 年)描述了 5-芳烷基-3-呋喃酸酯的合成,使用氯甲基化和 Friedel-Crafts 反应,这可能是制造杀虫酯的中间体。此过程涉及 2-甲酰基-4-氧代酯衍生物的环化,生成呋喃,这是一类在杀虫化学中具有潜在应用的化合物 (Elliott、Janes 和 Pearson,1971 年).

钯催化的直接芳基化:Fu、Zhao、Bruneau 和 Doucet(2012 年)研究了在杂芳烃的钯催化直接芳基化中使用类似 5-溴-2-呋喃酸甲酯的酯。此方法有利于防止二聚体或低聚物的形成,促进双杂芳基的合成,双杂芳基在有机化学和药物开发中具有广泛的应用 (Fu、Zhao、Bruneau 和 Doucet,2012 年).

晶体结构分析:Yang(2009 年)研究了相关化合物,3-(4-氯苯基)-3,4-二氢-6-甲基-4-氧代-2-(吡咯烷-1-基)呋喃[2,3-d]嘧啶-5-羧酸乙酯,的晶体结构。了解此类结构对于新材料和药物的开发至关重要 (Hu Yang,2009 年).

糖苷酶抑制活性:Moreno-Vargas、Robina、Demange 和 Vogel(2003 年)探索了 5-[(3S,4R)-3,4-二羟基吡咯烷-2-基]呋喃-3-羧酸衍生物的合成,展示了它们作为选择性 α-L-岩藻糖苷酶和 β-半乳糖苷酶抑制剂的潜力。此研究对涉及糖苷酶的疾病治疗的开发具有影响 (Moreno-Vargas、Robina、Demange 和 Vogel,2003 年).

相转移催化:Li 和 Wang(2002 年)在相转移催化下合成了芳基 5-(2-氯苯基)-2-呋喃酸酯,展示了一种产生空间位阻酯的方法。此技术在有机合成中非常重要,特别是在生产在正常条件下难以合成的化合物时 (Li 和 Wang,2002 年).

3-(4-氯苯基)-3,4-二氢-6-甲基-4-氧代-2-(吡咯烷-1-基)呋喃[2,3-d]嘧啶-5-羧酸乙酯的合成:Yang(2009 年)关于合成和确定密切相关化合物的晶体结构的研究,为呋喃酸酯衍生物的结构特性提供了宝贵的见解,这对于药物和材料科学应用至关重要 (Hu Yang,2009 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-64-9 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)